molecular formula C17H12ClN5OS B2828784 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide CAS No. 1358098-07-3

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide

Número de catálogo B2828784
Número CAS: 1358098-07-3
Peso molecular: 369.83
Clave InChI: UYSITKJHQNQGQK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been studied for their DNA intercalation activities as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of various derivatives with different substituents on the appended 2-phenyl ring . The presence of substituents on the benzofused moiety is generally not advantageous for anchoring at all three AR subtypes .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core . This core can be modified with various substituents to create different derivatives .


Chemical Reactions Analysis

These compounds have been evaluated for their DNA binding activities . The most active derivatives were found to potently intercalate DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents present on the [1,2,4]triazolo[4,3-a]quinoxaline core .

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

  • A study by Alswah et al. (2013) synthesized novel quinoxaline derivatives, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, for potential anticonvulsant properties. Two of these compounds demonstrated significant anticonvulsant activities (Alswah et al., 2013).

Antiallergic Agents

  • Loev et al. (1985) prepared new 1,4-dihydro-1,2,4-triazolo[4,3-]quinoxaline-1,4-diones as antiallergic agents. The most potent compound in this series was found to be significantly more effective than disodium cromoglycate in in vitro tests (Loev et al., 1985).

Analgesic, Anti-inflammatory, Anti-oxidant, and Anti-microbial Activities

  • A study by El-Gazzar et al. (2009) involved the synthesis of various acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, demonstrating significant activities in these areas (El-Gazzar et al., 2009).

Positive Inotropic Activity

  • Research by Wu et al. (2012) and Zhang et al. (2008) involved the synthesis of various [1,2,4]triazolo[4,3-a]quinoxalin derivatives, which showed favorable positive inotropic activity compared to standard drugs (Wu et al., 2012) and (Zhang et al., 2008).

Diversified Synthesis for Fused Tricyclic Scaffolds

  • An et al. (2017) demonstrated a diversified synthesis method for 2-(4-oxo[1,2,3]triazolo-[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, offering rapid access to structurally varied and complex fused tricyclic scaffolds (An et al., 2017).

H1-Antihistaminic Activity

  • Gobinath et al. (2015) synthesized 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones and screened them for H1-antihistaminic activity. One compound, in particular, showed comparable potency to the reference drug chlorpheniramine maleate (Gobinath et al., 2015).

Adenosine Receptor Antagonism

  • Catarzi et al. (2005) synthesized 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives, which exhibited potent A1 and A3 adenosine receptor antagonism (Catarzi et al., 2005).

Direcciones Futuras

The future directions for research on these compounds involve further investigation of their anticancer activities . This includes the design, optimization, and investigation of more potent anticancer analogs .

Propiedades

IUPAC Name

N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5OS/c18-11-5-1-2-6-12(11)20-15(24)9-25-17-16-22-19-10-23(16)14-8-4-3-7-13(14)21-17/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSITKJHQNQGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.